molecular formula C14H12F3N3O2 B10905024 1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 353457-70-2

1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B10905024
CAS No.: 353457-70-2
M. Wt: 311.26 g/mol
InChI Key: TXIRTURNILBTHX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a nitrophenyl group at the first position, a trifluoromethyl group at the third position, and a tetrahydroindazole core

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization: Formation of the indazole core through cyclization reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted indazoles.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of an indazole core.

    Dantrolene: Contains a nitrophenyl group and is used as a muscle relaxant.

    N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial properties.

Properties

CAS No.

353457-70-2

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)13-11-3-1-2-4-12(11)19(18-13)9-5-7-10(8-6-9)20(21)22/h5-8H,1-4H2

InChI Key

TXIRTURNILBTHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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